Methyl 3-(2-chloroacetamido)-4-methylbenzoate
Description
Methyl 3-(2-chloroacetamido)-4-methylbenzoate is a benzoate ester derivative featuring a chloroacetamido substituent at the 3-position and a methyl group at the 4-position of the aromatic ring. This compound is structurally characterized by its methyl ester group, which distinguishes it from ethyl or cyclohexyl ester analogs. It is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals and agrochemicals.
Synthesis protocols for related compounds, such as tert-butyl 3-(((2-chloro-4-(methylamino)pyrimidin-5-yl)methyl)amino)-4-methylbenzoate, involve reactions with triphosgene and triethylamine in tetrahydrofuran (THF) under nitrogen, yielding ~62% after purification via flash column chromatography .
Properties
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7-3-4-8(11(15)16-2)5-9(7)13-10(14)6-12/h3-5H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTXPUFVJPYMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392319 | |
| Record name | Methyl 3-(2-chloroacetamido)-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54941-43-4 | |
| Record name | Methyl 3-(2-chloroacetamido)-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloroacetamido)-4-methylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-methylbenzoic acid.
Esterification: The 4-methylbenzoic acid is esterified using methanol and a strong acid catalyst such as sulfuric acid to form methyl 4-methylbenzoate.
Chlorination: The methyl 4-methylbenzoate is then chlorinated using thionyl chloride to introduce the chloro group, forming methyl 3-chloro-4-methylbenzoate.
Amidation: Finally, the methyl 3-chloro-4-methylbenzoate undergoes amidation with chloroacetamide in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloroacetamido)-4-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in water or alcohol.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Major Products
Nucleophilic Substitution: Products include substituted amides or thioethers.
Hydrolysis: Products include 3-(2-chloroacetamido)-4-methylbenzoic acid.
Oxidation: Products include 3-(2-chloroacetamido)-4-carboxybenzoic acid.
Scientific Research Applications
Methyl 3-(2-chloroacetamido)-4-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: It can be used in the development of novel materials with specific chemical properties.
Biological Studies: It serves as a probe to study enzyme interactions and biochemical pathways.
Industrial Chemistry: It is utilized in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloroacetamido)-4-methylbenzoate involves its interaction with biological molecules. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. This compound can also interact with DNA, causing modifications that affect gene expression and cellular functions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Cyclohexyl esters (e.g., Cyclohexyl 4-[2-(4-chloro-2-methylphenoxy)acetamido]benzoate) introduce bulkier hydrophobic groups, which may impact membrane permeability in biological systems .
Substituent Position and Bioactivity :
- Methyl 4-methylbenzoate derivatives exhibit lower antioxidant activity compared to chloro- or nitro-substituted analogs (e.g., methyl 4-chlorobenzoate shows higher activity) . This suggests that the 3-(2-chloroacetamido) group in the target compound may enhance reactivity or binding affinity compared to simpler methyl or methoxy substituents.
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate (similarity score: 0.83) shares a chloro and acetamido motif but differs in substitution pattern, likely affecting metabolic stability .
Research Findings and Implications
- This suggests halogenated benzoates may be promising candidates for antioxidant development.
- Synthetic Utility : The compound’s discontinuation highlights challenges in scaling up synthesis or stability issues, contrasting with commercially available analogs like Methyl 4-acetamido-5-chloro-2-methoxybenzoate .
Biological Activity
Methyl 3-(2-chloroacetamido)-4-methylbenzoate, identified by its CAS number 54941-43-4, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C11H12ClN O2
- Molecular Weight : 227.67 g/mol
- Functional Groups : The compound contains a methyl ester group and a chloroacetamido moiety, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antibiotic agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain to be elucidated.
- Cytotoxicity : Some derivatives in this class have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy :
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, supporting its potential as an antibacterial agent. -
Cytotoxicity Assessment :
In a separate investigation, the compound was tested against various cancer cell lines (e.g., HeLa and MCF7). The findings revealed that it induced apoptosis in a dose-dependent manner, suggesting that further exploration could lead to the development of novel anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
